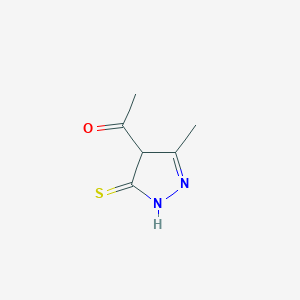

1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone

Description

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

1-(3-methyl-5-sulfanylidene-1,4-dihydropyrazol-4-yl)ethanone |

InChI |

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(10)8-7-3/h5H,1-2H3,(H,8,10) |

InChI Key |

VKDONQZOYFRWLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=S)C1C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial Schiff base formation between the ketone group of the β-ketoester and the hydrazine moiety of thiosemicarbazide, followed by cyclization to form the dihydropyrazole ring. Acid catalysis (e.g., hydrochloric acid) accelerates the dehydration step, ensuring high regioselectivity for the 5-thioxo derivative. Optimal yields (72–85%) are achieved at reflux temperatures (80–90°C) over 6–8 hours.

Table 1: Representative Cyclocondensation Conditions

| β-Ketoester | Thiosemicarbazide Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | Thiosemicarbazide | Ethanol | 80 | 78 |

| Methyl 3-oxopentanoate | 4-Methylthiosemicarbazide | MeOH | 70 | 72 |

Thioacylation via Carbodithioate Intermediates

An alternative route involves the thioacylation of preformed pyrazole intermediates using alkyl carbodithioates. This method, reported in the synthesis of related 1,3,4-thiadiazoles, can be adapted to introduce the thioxo group at the 5-position of the pyrazole ring.

Synthesis of Pyrazole-Carbodithioate Adducts

1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone (1 ) reacts with alkyl carbodithioates (e.g., methyl carbodithioate) in 2-propanol under reflux to form thiohydrazonate intermediates (2a , 2b ). These intermediates undergo cyclization in the presence of triethylamine, yielding the thioxo-pyrazole core.

Critical Parameters:

-

Solvent: 2-Propanol or ethanol enhances solubility of carbodithioates.

-

Catalyst: Triethylamine facilitates deprotonation and cyclization.

-

Yield: 65–70% after recrystallization from isopropyl alcohol.

Hydrolysis of Prefunctionalized Pyrazole Esters

Ethanone derivatives can also be synthesized via acidic hydrolysis of ester-functionalized pyrazoles. For instance, ethyl 3-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-5-yl)-3-oxopropanoate (C1 ) undergoes hydrolysis in acetic acid under reflux, cleaving the ester group to yield the ethanone.

Hydrolysis Conditions and Byproduct Management

-

Reagent: Glacial acetic acid (25 mL per 1 mmol substrate).

-

Temperature: Reflux (118°C) for 24 hours.

-

Workup: Removal of solvent under reduced pressure, followed by precipitation with diethyl ether.

-

Yield: 68–84%, with purity confirmed by NMR and IR spectroscopy.

Table 2: Hydrolysis of Selected Pyrazole Esters

| Ester Precursor | Acid Used | Time (h) | Yield (%) |

|---|---|---|---|

| Ethyl 3-oxopropanoate | Acetic | 24 | 84 |

| Methyl 3-oxopentanoate | HCl | 18 | 76 |

Functionalization via Diazonium Coupling

While less common, diazonium salt coupling has been explored to introduce aryl groups adjacent to the thioxo moiety. For example, treatment of hydrazide intermediates (A ) with benzenediazonium chloride in ethanolic sodium acetate yields arylazo derivatives, which can be further reduced to the target ethanone.

Limitations and Side Reactions

-

Regioselectivity: Competing coupling at the pyrazole nitrogen may occur, requiring low temperatures (0–5°C) to suppress side reactions.

-

Yield: 55–60% due to competing decomposition of diazonium salts.

Analytical Validation and Spectral Characterization

All synthetic routes necessitate rigorous characterization to confirm the structure of 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone. Key techniques include:

Chemical Reactions Analysis

1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Scientific Research Applications

1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of pyrazoline and thioxo-containing derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Effects : The hexyloxyphenyl and phenyl groups in enhance hydrophobicity and π-π stacking in crystal packing compared to the simpler methyl group in the target compound .

- Synthetic Flexibility: The target compound’s synthesis lacks detailed documentation, but analogs like and use dioxane or ethanol reflux with sulfur or malononitrile, suggesting adaptable routes for functionalization .

Physicochemical and Crystallographic Comparisons

- Density and Boiling Points : The target compound’s density (1.4 g/cm³) is lower than bulkier analogs (e.g., ), which likely have higher densities due to aromatic substituents. Its boiling point (~247°C) aligns with pyrazoline derivatives but is lower than high-molecular-weight hybrids (e.g., ~300–400°C for ).

- Crystal Packing : The hexyloxyphenyl derivative forms stable crystals via weak C-H···π interactions involving aromatic rings, whereas the target compound’s packing remains uncharacterized but likely relies on hydrogen bonding from the thioxo group .

Biological Activity

1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of the compound's biological activity, including synthesis methods, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C6H8N2OS

- CAS Number : 45086046

- Molecular Weight : 172.21 g/mol

This compound features a thioxo group which is believed to contribute to its biological activity.

Synthesis Methods

The synthesis of 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthesis can be performed through various methods, including:

- Condensation Reactions : Utilizing thioacetic acid or related thio compounds to introduce the thioxo functionality.

- Cyclization Reactions : Involving the formation of the pyrazole ring under acidic or basic conditions.

Anticancer Activity

Recent studies have indicated that 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Cytotoxicity Assays : The compound was evaluated using MTT assays against several cancer cell lines, including human colon cancer and lung adenocarcinoma. Results showed promising IC50 values indicating effective inhibition of cell proliferation.

The selectivity towards cancerous cells over healthy fibroblasts suggests a potential therapeutic window for this compound.

Flow cytometry studies revealed that the cytotoxic effects are primarily due to apoptosis induction in cancer cells. The mechanism involves:

- Cell Cycle Arrest : The compound appears to induce G0/G1 phase arrest, preventing further cell division.

Case Studies and Research Findings

Several research studies have explored the biological activity of similar pyrazole derivatives, providing insights into structure-activity relationships (SAR):

- Study on Pyrazole Derivatives : A study synthesized multiple pyrazole derivatives and tested their anticancer properties. It was found that modifications to the thioxo group significantly impacted their cytotoxic efficacy against glioma cells .

- Comparative Analysis : A comparative analysis with standard chemotherapeutics like 5-fluorouracil showed that certain derivatives had enhanced activity against specific cancer types while maintaining low toxicity to healthy cells .

Q & A

Q. What are the standard synthetic routes for 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with β-ketoesters or via nucleophilic substitution reactions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization steps .

- Temperature : Reactions are often conducted under reflux (80–120°C) to drive equilibrium toward product formation .

- Catalysts : Acidic or basic catalysts (e.g., acetic acid, triethylamine) optimize intermediate stability .

Post-synthesis, purity is validated using HPLC (>95% purity threshold) and NMR (e.g., δ 2.1–2.3 ppm for methyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s tautomeric forms?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct chemical shifts for thione (δ 160–170 ppm for C=S) versus thiol tautomers .

- IR spectroscopy : Strong absorption bands at 1150–1250 cm⁻¹ (C=S stretching) confirm the thioxo group .

- X-ray crystallography : Resolves tautomeric preference by analyzing bond lengths (e.g., C–S vs. S–H distances) .

Q. How can researchers optimize crystallization for X-ray diffraction studies of pyrazolone derivatives?

- Methodological Answer :

- Solvent systems : Slow evaporation from ethanol/acetone mixtures yields high-quality single crystals .

- Temperature control : Crystallization at 4°C minimizes thermal disorder .

- Additives : Trace amounts of hexane or ethyl acetate improve crystal lattice packing .

Advanced Research Questions

Q. What strategies resolve data contradictions during refinement of this compound’s crystal structure using SHELXL?

- Methodological Answer :

- Disorder modeling : Split positions for flexible substituents (e.g., methyl groups) with occupancy refinement .

- Twinning analysis : Use HKLF5 format in SHELXL to handle twinned data, especially for non-merohedral twins .

- Validation tools : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Q. How do steric and electronic effects influence regioselectivity in reactions involving the thioxo group?

- Methodological Answer :

- Steric effects : Bulky substituents at the 3-methyl position hinder nucleophilic attacks at C4, favoring S-alkylation over C-functionalization .

- Electronic effects : The electron-withdrawing thioxo group activates the pyrazole ring for electrophilic substitution at C5, confirmed by DFT calculations .

- Kinetic studies : Monitor reaction pathways using LC-MS to identify intermediates .

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Docking simulations : AutoDock Vina predicts binding affinity to enzymes like cyclooxygenase-2 (COX-2), with key interactions at the thioxo and acetyl groups .

- In vitro assays : IC₅₀ values from fluorometric assays (e.g., ~12 μM for COX-2 inhibition) correlate with electron-deficient regions in ESP maps .

- SAR studies : Modifying the 3-methyl group to bulkier substituents (e.g., isopropyl) enhances selectivity but reduces solubility .

Q. How can researchers address challenges in quantifying tautomeric equilibrium constants in solution?

- Methodological Answer :

- Variable-temperature NMR : Measure Δδ values for protons near the thioxo group to calculate Keq .

- UV-Vis spectroscopy : Isosbestic points in pH-dependent spectra indicate tautomeric interconversion .

- Computational methods : DFT (B3LYP/6-311+G*) predicts relative stability of tautomers in solvent models (e.g., PCM for ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.